N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide
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Overview
Description
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide is a heterocyclic compound that combines the structural features of thiophene, pyridine, and furan. These heterocyclic rings are known for their significant roles in medicinal chemistry due to their diverse biological activities and ability to interact with various biological targets.
Mechanism of Action
Target of Action
Similar compounds with indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s known that indole derivatives can undergo electrophilic substitution due to excessive π-electrons delocalization . This property might play a role in the interaction of the compound with its targets.
Biochemical Pathways
Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetics of similar compounds have been studied . For instance, the selective CYP11B2 inhibitor LCI699 has been studied in human clinical trials, providing some insights into the pharmacokinetics of related compounds .
Result of Action
Similar compounds have shown significant activity on various kinases , suggesting that this compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Pyridine ring synthesis: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Coupling reactions: The thiophene and pyridine rings are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Furan ring formation: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Amide bond formation: Finally, the furan ring is coupled with the thiophene-pyridine intermediate through an amide bond formation reaction using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, reduce costs, and ensure scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides and furans, respectively.
Reduction: The nitro groups on the pyridine ring can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and furans.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide can be compared with other heterocyclic compounds that contain thiophene, pyridine, or furan rings. Similar compounds include:
Thiophene derivatives: Known for their antimicrobial and anticancer properties.
Pyridine derivatives: Widely used in pharmaceuticals for their diverse biological activities.
Furan derivatives: Studied for their potential as anti-inflammatory and analgesic agents.
The uniqueness of this compound lies in its combination of these three heterocyclic rings, which may confer synergistic effects and enhance its biological activity.
Properties
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-15(14-2-1-4-19-14)17-8-11-6-13(9-16-7-11)12-3-5-20-10-12/h1-7,9-10H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQLXXHQULGAIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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